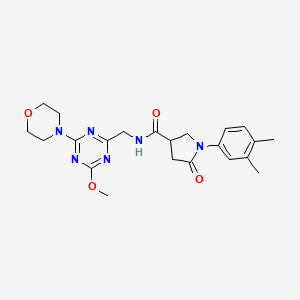

1-(3,4-dimethylphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound is a structurally complex molecule featuring a pyrrolidinone core (5-oxopyrrolidine-3-carboxamide) linked to a 3,4-dimethylphenyl group at position 1 and a substituted 1,3,5-triazine moiety at the N-terminus. The triazine ring is further modified with methoxy and morpholino groups at positions 4 and 6, respectively. The morpholino substituent likely enhances solubility due to its polar nature, while the 3,4-dimethylphenyl group may contribute to lipophilicity and target binding via hydrophobic interactions.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O4/c1-14-4-5-17(10-15(14)2)28-13-16(11-19(28)29)20(30)23-12-18-24-21(26-22(25-18)31-3)27-6-8-32-9-7-27/h4-5,10,16H,6-9,11-13H2,1-3H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCCTPCBMFWYHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC(=NC(=N3)OC)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound with a complex molecular structure that includes a pyrrolidine ring, a triazine moiety, and various functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and inflammation.

Molecular Structure

The compound features the following key structural components:

- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.

- Triazine moiety : Known for its interactions with biological targets.

- Dimethylphenyl group : Contributes to the compound's hydrophobic properties.

The molecular formula is C₁₈H₂₃N₅O₄, with a molecular weight of approximately 384.43 g/mol.

Enzyme Inhibition

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of key enzymes involved in cancer and inflammatory pathways. The structural components, especially the triazine and morpholine groups, are known to interact with various biological targets. Notably, compounds with similar structures have been reported to inhibit:

- Phosphoinositide 3-kinase (PI3K)

- Mammalian target of rapamycin (mTOR)

These pathways are critical in cell growth and proliferation, making this compound a candidate for further pharmacological evaluation.

Antitumor Activity

Research indicates that compounds similar to this one have shown promising results in inhibiting tumor cell proliferation. For instance, studies on related triazole derivatives demonstrated significant antitumor activity against various human tumor cell lines . The unique combination of structural elements in this compound may lead to distinct pharmacological profiles and therapeutic applications.

The mechanism of action for this compound likely involves the inhibition of specific enzymes crucial for tumor growth and inflammation. It may disrupt essential metabolic pathways within cancer cells, leading to cell death. Further interaction studies are needed to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar triazine derivative | Inhibits PI3K/mTOR pathways |

| Compound B | Contains morpholine | Exhibits antitumor properties |

| Compound C | Related pyrrolidine structure | Antimicrobial effects |

This table summarizes the comparative biological activities observed in compounds structurally related to this compound.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures inhibit cancer cell lines effectively. For example, a study showed that specific triazole derivatives significantly reduced cell viability in HepG2 and DLD tumor cell lines .

- Animal Models : Preliminary animal studies indicated that these compounds could modulate inflammatory responses and reduce tumor burden when administered at therapeutic doses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazine-Pyrrolidinone Hybrids

describes a compound with a triazine-pyrrolidinone scaffold but differs in substituents: it includes dimethylaminobenzylidene and hydroxymethyl groups instead of morpholino and methoxy moieties. This substitution pattern suggests reduced polarity compared to the target compound, as morpholino groups are more hydrophilic than dimethylamino derivatives. Additionally, the absence of a 3,4-dimethylphenyl group in ’s compound may result in weaker hydrophobic interactions with nonpolar binding pockets .

Chlorophenyl-Based Carboxamides

lists compounds such as 1-(3-chlorophenyl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide. Unlike the target compound, this molecule features a pyrazole ring instead of triazine and a trifluoromethyl group, which significantly increases electronegativity and metabolic stability. The 3-chlorophenyl group may enhance halogen bonding compared to the 3,4-dimethylphenyl group in the target compound.

Thiazolo-Pyrimidine Derivatives with Morpholino Substituents

highlights 5-(3-methoxyphenyl)-N-(4-methoxyphenyl)-7-methyl-3-[2-(morpholin-4-yl)-2-oxoethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide. While this compound shares the morpholino group with the target molecule, its thiazolo-pyrimidine core introduces distinct electronic and steric properties. The absence of a pyrrolidinone ring eliminates lactam-mediated hydrogen bonding, a key feature of the target compound’s pharmacophore .

Implications for Bioactivity and Development

In contrast, ’s pyrazole derivative may exhibit stronger metabolic resistance but poorer solubility, while ’s thiazolo-pyrimidine could offer enhanced stacking interactions at the expense of synthetic complexity. Further comparative studies on binding affinity (e.g., IC₅₀ values) and ADME profiles are warranted to validate these hypotheses.

Q & A

Q. Table 1. Key Reaction Parameters for Triazine-Pyrrolidine Coupling

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | ↑ Yield >85% |

| Solvent | DMF | ↑ Reactivity |

| Catalyst (EDCI) | 1.2 equiv. | ↓ Side Products |

| Reaction Time | 18–20 hours | Balance purity |

Q. Table 2. Common Analytical Techniques for Structural Validation

| Technique | Target Feature | Critical Data Points |

|---|---|---|

| H NMR | Morpholino CH groups | δ 2.5–3.5 ppm |

| HRMS | Molecular ion peak | m/z 460.22 (M+H) |

| HPLC | Purity assessment | Retention time: 8.2 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.